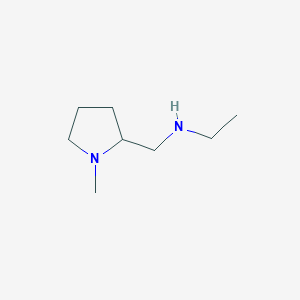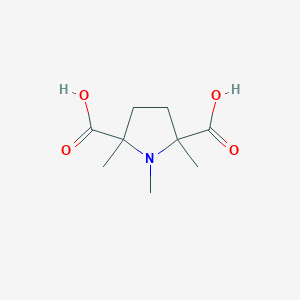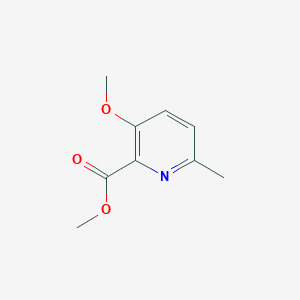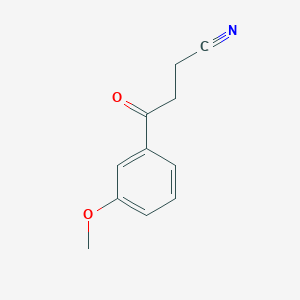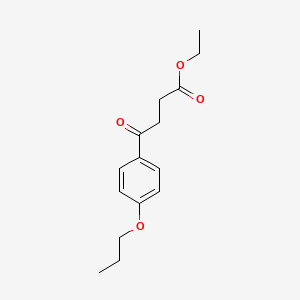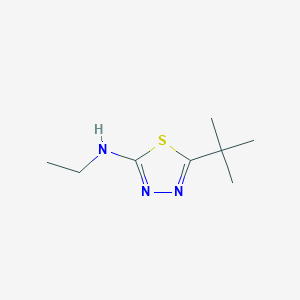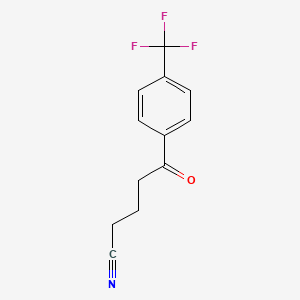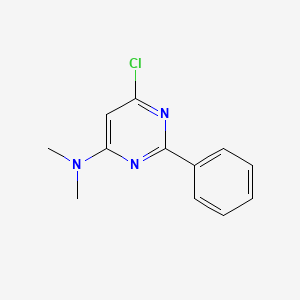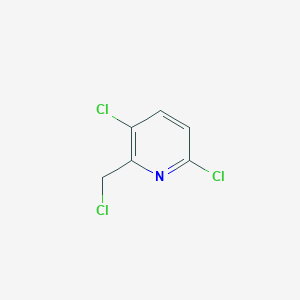![molecular formula C10H9F3O2 B1321785 1-[4-(Trifluoromethyl)phenoxy]propan-2-one CAS No. 1036762-58-9](/img/structure/B1321785.png)
1-[4-(Trifluoromethyl)phenoxy]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(Trifluoromethyl)phenoxy]propan-2-one” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “1-[4-(Trifluoromethyl)phenoxy]propan-2-one” would consist of a trifluoromethyl group (-CF3) attached to a benzene ring, which is connected to a propone structure through an oxygen atom .科学的研究の応用
Synthesis and Spectroelectrochemical Properties
1-[4-(Trifluoromethyl)phenoxy]propan-2-one and its derivatives have been extensively studied for their synthesis and spectroelectrochemical properties. A study by Aktaş Kamiloğlu et al. (2018) synthesized novel compounds with this structure and analyzed their electrochemical and spectroelectrochemical properties, suggesting potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Synthesis of Rigid Analogues
Research by Kumar et al. (2004) involved the synthesis of various 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluated for antidepressant activity. This study highlights the compound's role in the development of novel pharmaceuticals (Kumar et al., 2004).
Antimicrobial Properties
Jafarov et al. (2019) studied the antimicrobial properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane. These derivatives showed promising results as efficient antimicrobial agents, surpassing those currently used in medicine (Jafarov et al., 2019).
Photophysical and Photochemical Properties
In another study, Ahmetali et al. (2019) synthesized zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis (trifluoromethyl)phenoxy groups. They explored the photophysical and photochemical properties of these compounds, indicating their potential use as photosensitizers in applications like photodynamic therapy for cancer (Ahmetali et al., 2019).
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWTZBKJCXMTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612442 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
CAS RN |
1036762-58-9 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
